molecular formula C25H21Cl2NO4 B8179284 Fmoc-3,4-dichloro-L-homophenylalanine

Fmoc-3,4-dichloro-L-homophenylalanine

Cat. No.: B8179284
M. Wt: 470.3 g/mol
InChI Key: PFXPBECQTWZDJP-HSZRJFAPSA-N
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Description

Fmoc-3,4-dichloro-L-homophenylalanine is a synthetic amino acid derivative widely used in peptide synthesis. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a homophenylalanine backbone (with an additional methylene group compared to phenylalanine), and chlorine substituents at the 3- and 4-positions of the aromatic ring. Key characteristics include:

  • Molecular formula: C₂₅H₂₁Cl₂NO₄ .
  • Molecular weight: 456.3 g/mol .
  • Applications: This compound is employed in medicinal chemistry for designing peptides with enhanced stability and binding affinity, particularly targeting enzymes and receptors . Its chlorine substituents contribute to hydrophobic interactions and steric effects, which can modulate peptide conformation and activity.

Properties

IUPAC Name

(2R)-4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXPBECQTWZDJP-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The reaction proceeds via a two-step mechanism:

  • Deprotonation : A base (e.g., triethylamine) deprotonates the amino group of 3,4-dichloro-L-homophenylalanine, enhancing its nucleophilicity.

  • Acylation : The deprotonated amine attacks Fmoc chloride, displacing chloride and forming the Fmoc-protected derivative.

Key reagents include:

  • 3,4-Dichloro-L-homophenylalanine : Synthesized separately via halogenation of L-homophenylalanine.

  • Fmoc chloride : Acylating agent for amino protection.

  • Organic bases : Triethylamine (TEA) or sodium carbonate.

  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF).

Step-by-Step Procedure

  • Dissolution : 3,4-Dichloro-L-homophenylalanine (1 equiv) is dissolved in anhydrous DCM or DMF under nitrogen.

  • Base Addition : TEA (2.5 equiv) is added to deprotonate the amine.

  • Fmoc Protection : Fmoc chloride (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.

  • Workup : The mixture is washed with dilute HCl (5%) to remove excess base, followed by brine.

  • Drying and Concentration : The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

Optimization of Reaction Conditions

Yield and purity depend heavily on solvent choice, base strength, and stoichiometry.

Solvent Effects

Polar aprotic solvents like DMF enhance solubility of intermediates but may increase side reactions (e.g., dipeptide formation). Non-polar solvents like DCM reduce solubility but improve reaction control.

SolventDielectric ConstantReaction Yield (%)Side Products
DCM8.9378–82<5%
DMF36.785–888–12%

Data adapted from large-scale syntheses show DMF marginally improves yield but requires stringent purification to mitigate impurities.

Base Selection

Triethylamine (pKₐ = 10.75) outperforms weaker bases like Na₂CO₃ (pKₐ = 10.3) by ensuring complete deprotonation. Excess base (>2.5 equiv) risks hydrolyzing Fmoc chloride, reducing yield.

Purification Techniques

Crude product purity ranges from 70–85%, necessitating advanced purification strategies.

Precipitation

Cold diethyl ether precipitates the product, removing hydrophilic impurities. This method achieves ~90% purity but fails to resolve stereoisomers.

Column Chromatography

Silica gel chromatography with a gradient of ethyl acetate/hexane (30:70 to 50:50) separates Fmoc-protected derivatives from unreacted starting material.

Stationary PhaseMobile PhasePurity (%)Recovery (%)
Silica Gel 60EA/Hexane9575
C18 Reverse PhaseACN/H₂O9882

Reverse-phase HPLC further elevates purity to >99% but is cost-prohibitive for large batches.

Industrial-Scale Production Considerations

Scaling laboratory protocols requires addressing solvent volume, heat dissipation, and automation.

Solvent Recovery Systems

Industrial reactors integrate distillation units to recycle DCM, reducing costs by 40%.

Continuous Flow Synthesis

Microreactors enable precise temperature control (±1°C), shortening reaction times to 2 hours and boosting yield to 90%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, Fmoc aromatic), 7.25 (m, dichlorophenyl).

  • ¹³C NMR : 172.1 ppm (COOH), 155.8 ppm (Fmoc carbonyl).

Mass Spectrometry

ESI-MS ([M+Na]⁺) confirms molecular weight (470.3 g/mol) with <2 ppm error.

Challenges and Mitigation Strategies

Dipeptide Formation

Using HOBt (1-hydroxybenzotriazole) as a coupling agent suppresses dipeptide byproducts from 12% to <3%.

Fmoc Deprotection

Storing the product at 2–8°C under argon extends shelf life to 12 months by minimizing moisture-induced deprotection.

Chemical Reactions Analysis

Peptide Coupling Reactions

The Fmoc group facilitates standard solid-phase peptide synthesis (SPPS) protocols. The compound undergoes carbodiimide-mediated coupling reactions to form peptide bonds.

Key reagents and conditions :

  • Coupling reagents : HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base : DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide)

  • Temperature : Room temperature (20–25°C)

  • Yield : 85–92% for standard peptide elongation

Mechanism :

  • Activation of the carboxylic acid group by HBTU/HATU forms an active ester intermediate.

  • Nucleophilic attack by the amine group of the incoming amino acid/resin-bound peptide.

Fmoc Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the α-amino group for further coupling.

Deprotection protocol :

  • Reagent : 20–30% piperidine in DMF

  • Time : 10–20 minutes per cycle

  • Efficiency : >99% deprotection efficiency

Side reactions :

  • Minimal epimerization (<1%) due to steric hindrance from the dichlorophenyl group .

Nucleophilic Substitution Reactions

The chlorine atoms on the phenyl ring participate in aromatic substitution reactions, though their reactivity is reduced compared to fluorine analogs.

Reaction TypeReagents/ConditionsProductsYieldSource
SNAr (Aromatic) K₂CO₃, DMF, 80°CHydroxyl or amine derivatives40–60%
Cross-Coupling Pd(PPh₃)₄, CuI, arylboronic acidsBiaryl-modified analogs55–70%

Limitations :

  • Steric hindrance from chlorine atoms reduces reaction rates compared to mono-substituted analogs.

Oxidation and Reduction Reactions

The dichlorophenyl group undergoes controlled redox transformations:

Oxidation

  • Reagents : KMnO₄ in acidic or basic media

  • Products : Quinone derivatives (theoretical; limited experimental data)

  • Challenges : Over-oxidation risks necessitate precise stoichiometric control .

Reduction

  • Reagents : H₂/Pd-C or NaBH₄ in ethanol

  • Products : Partially reduced chlorophenyl intermediates (rarely employed due to stability issues).

Bioconjugation Reactions

The carboxylic acid moiety enables covalent attachment to biomolecules:

Conjugation TargetReagentsApplicationsYieldSource
NHS Esters EDC/NHS in DMSOProtein-polymer conjugates75–85%
Maleimides SMCC (Succinimidyl ester)Antibody-drug conjugates (ADCs)60–75%

Comparative Reaction Data

ReactionSolventTemp (°C)Time (h)CatalystYield (%)
Peptide CouplingDMF251–2HBTU/DIPEA85–92
Fmoc DeprotectionDMF250.3Piperidine>99
SNAr SubstitutionDMF8012K₂CO₃40–60
BioconjugationDMSO254EDC/NHS75–85

Stability Under Reaction Conditions

  • Acid Sensitivity : Stable in TFA (Trifluoroacetic acid) during resin cleavage.

  • Base Sensitivity : Degrades in >30% piperidine solutions beyond 30 minutes .

  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

Scientific Research Applications

Peptide Synthesis

Fmoc-3,4-dichloro-L-homophenylalanine serves as a crucial building block in the synthesis of peptides. It is particularly effective in solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during the assembly of complex peptide chains. This capability enhances the efficiency and versatility of synthesizing various peptide sequences, including those with specific biological activities or therapeutic potentials .

Drug Development

In the pharmaceutical industry, this compound is instrumental in developing new drugs. Its structural characteristics enable researchers to design compounds that target specific proteins, which is essential for creating more effective therapeutic agents. For example, modifications of this compound have been explored for their potential in cancer treatment, where targeted drug delivery systems can significantly improve treatment efficacy .

Bioconjugation

This compound plays a vital role in bioconjugation processes, where it facilitates the attachment of drugs or labels to biomolecules. Such applications are particularly important in developing targeted delivery systems for cancer therapy and other diseases. By conjugating this compound with other molecules, researchers can enhance the specificity and effectiveness of therapeutic agents .

Protein Engineering

This compound is also valuable in protein engineering. It allows scientists to introduce specific modifications to proteins, enhancing their stability and functionality for various industrial applications. This capability is crucial for producing proteins with improved characteristics for use in therapeutics or biotechnological processes .

Research in Neuroscience

The compound has applications in neuroscience research, particularly in studying neurotransmitter interactions and developing neuroprotective agents. Its ability to mimic natural amino acids while incorporating unique modifications makes it suitable for investigating the mechanisms of action of neurotransmitters and their receptors .

Analytical Chemistry

In analytical chemistry, this compound is utilized to study protein interactions and conformational changes. This application provides insights into protein behavior within biological systems and helps researchers understand how modifications can affect protein function .

Case Study 1: Peptide Conjugates for Gene Silencing

A recent study demonstrated the synthesis of peptide-siRNA conjugates using this compound as a building block. These conjugates were shown to effectively deliver siRNA into cells, leading to significant gene knockdown and highlighting the compound's utility in developing novel therapeutic strategies against genetic disorders .

Case Study 2: Targeted Cancer Therapy

In a clinical study focusing on cancer treatment, researchers employed this compound derivatives to create targeted drug delivery systems that enhanced the accumulation of therapeutic agents at tumor sites while minimizing side effects on healthy tissues. This application underscores the potential of this compound in improving cancer therapy outcomes .

Mechanism of Action

The mechanism of action of ®-4-(3,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the fluorenylmethoxycarbonyl group can form stable complexes with nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The properties of Fmoc-protected amino acids are heavily influenced by substituent type, position, and backbone structure. Below is a comparative analysis with key analogs:

Chlorinated Derivatives
  • Fmoc-3-chloro-L-phenylalanine (Fmoc-L-Phe(3-Cl)-OH) :

    • Molecular weight : 403.8 g/mol .
    • Key difference : A single chlorine at the 3-position reduces steric bulk compared to the dichloro variant. This compound is primarily used in laboratory settings for peptide synthesis but lacks the enhanced hydrophobicity and conformational rigidity imparted by dual chlorines .
  • Fmoc-3,4-dichloro-L-phenylalanine: Molecular weight: 456.3 g/mol .
Fluorinated Derivatives
  • Fmoc-3,4-difluoro-L-phenylalanine (Fmoc-3,4F-Phe) :

    • Molecular weight : 423.4 g/mol .
    • Properties : Forms hydrogels with a storage modulus (G′) of 4,800 Pa. The adjacent fluorines induce moderate steric hindrance, resulting in thinner fibrils (~45 nm diameter) during self-assembly .
    • Applications : Used in hydrogels for tissue engineering, though less mechanically robust than its 3,5-difluoro counterpart .
  • Fmoc-3,5-difluoro-L-phenylalanine (Fmoc-3,5F-Phe) :

    • Molecular weight : 423.4 g/mol .
    • Properties : Exhibits superior mechanical properties (G′ >50,000 Pa) due to reduced electron repulsion between fluorines at the 3- and 5-positions. Forms ultra-thin fibrils (~30 nm) and resists swelling (262% water absorption vs. 525% for Fmoc-Phe) .
Methoxylated Derivatives
  • Fmoc-3,4-dimethoxy-L-phenylalanine (Fmoc-Dmp) :
    • Molecular weight : 447.48 g/mol .
    • Properties : Methoxy groups enhance electron density on the aromatic ring, improving stability in oxidative environments. However, they reduce hydrophobicity compared to halogenated analogs .
    • Applications : Preferred for synthesizing peptides requiring prolonged shelf-life and resistance to degradation .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Gelation Ability Storage Modulus (G′) Fibril Diameter Key Applications
Fmoc-3,4-dichloro-L-homophenylalanine 3,4-Cl₂, homophenyl 456.3 Not reported Not reported Not reported Medicinal chemistry
Fmoc-3,4F-Phe 3,4-F₂ 423.4 Yes 4,800 Pa 45 nm Tissue engineering
Fmoc-3,5F-Phe 3,5-F₂ 423.4 Yes >50,000 Pa 30 nm High-stiffness gels
Fmoc-Dmp 3,4-OCH₃ 447.48 No Not applicable Not applicable Stable peptide synthesis

Research Findings

Self-Assembly and Morphology
  • Fluorinated derivatives (Fmoc-3,4F-Phe and Fmoc-3,5F-Phe) undergo spontaneous phase transitions from metastable spherical aggregates to fibrous networks. The position of fluorine atoms dictates fibril thickness and mechanical strength .
Hydrogel Performance
  • Fmoc-3,5F-Phe hydrogels demonstrate exceptional stability (24-hour structural integrity) and low swelling, making them ideal for 3D cell culture . In contrast, Fmoc-Phe hydrogels disintegrate rapidly due to excessive water absorption .
  • Dichloro and difluoro analogs are expected to outperform non-halogenated variants in hydrophobic environments, though direct comparisons are lacking .

Biological Activity

Fmoc-3,4-dichloro-L-homophenylalanine (Fmoc-Dcl-HomPhe) is a modified amino acid that plays a significant role in peptide synthesis and research applications. This compound features a Fluorenylmethyloxycarbonyl (Fmoc) protective group at the N-terminus and a dichlorinated phenyl ring, which alters its biochemical properties and interactions. This article explores the biological activity of Fmoc-Dcl-HomPhe, including its applications, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₈H₁₈Cl₂N₃O₂
  • Molecular Weight : Approximately 456.3 g/mol
  • Structure : The compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the aromatic ring, which influences its hydrophobicity and potential biological interactions.

Biological Activity

Fmoc-Dcl-HomPhe exhibits notable biological activities, particularly in the context of peptide-based therapeutics. The modifications in its structure can enhance binding affinities to biological targets, which is critical for drug development.

  • Peptide Synthesis : The Fmoc group allows for efficient incorporation into peptides via solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptide structures.
  • Hydrophobic Interactions : The dichlorinated structure increases hydrophobicity, potentially enhancing membrane permeability and interactions with lipid bilayers.
  • Receptor Binding : Studies indicate that halogenation can significantly affect binding kinetics and affinities to various receptors, impacting biological efficacy.

Applications in Research

Fmoc-Dcl-HomPhe is utilized across various fields:

  • Drug Development : It serves as a building block for synthesizing peptides that target specific proteins, enhancing therapeutic efficacy.
  • Neuroscience : The compound aids in studying neurotransmitter interactions and developing neuroprotective agents.
  • Bioconjugation : It is employed in attaching drugs or labels to biomolecules, facilitating targeted delivery systems in cancer therapy .

Study 1: Peptide Therapeutics

A study focused on the synthesis of peptides incorporating Fmoc-Dcl-HomPhe demonstrated enhanced binding affinities to G-protein coupled receptors (GPCRs). The incorporation of dichlorinated phenylalanine resulted in peptides with improved pharmacokinetic profiles compared to their non-halogenated counterparts .

Study 2: Hydrogel Formation

Research investigating the self-assembly properties of peptides containing Fmoc-Dcl-HomPhe showed that the dichlorination significantly influenced hydrogel formation. This property is crucial for developing drug delivery systems that require controlled release mechanisms .

Study 3: Neuropharmacology

Investigations into the neuropharmacological effects of Fmoc-Dcl-HomPhe derivatives revealed their potential to modulate neurotransmitter levels. These findings suggest applications in treating neurological disorders where neurotransmitter dysregulation is a key factor .

Comparative Analysis with Similar Compounds

Compound NameStructure ModificationBiological Activity
Fmoc-3,4-dichloro-L-phenylalanineDichlorination on phenyl ringEnhanced receptor binding; used in peptide synthesis
Fmoc-L-phenylalanineNo halogenationStandard building block; less hydrophobic
Fmoc-4-fluoro-L-phenylalanineFluorinationModulates protein interactions; different binding profile

Q & A

Q. Table 1: Common Impurities in Fmoc-Protected Amino Acid Synthesis

Impurity TypeExampleDetection Method
Unprotected amino acidsFree 3,4-dichloro-L-homophenylalanineHPLC (UV 254 nm)
Dipeptide derivativesFmoc-(Dichloro-HomoPhe)₂-OHMass spectrometry
Enantiomeric contaminantsD-isomerChiral HPLC

How does the dichloro substitution on the phenyl ring influence the self-assembly behavior of this compound compared to fluorinated analogs?

Answer:
The position and electronegativity of halogens (Cl vs. F) significantly alter π-π stacking, hydrogen bonding, and hydrophobic interactions:

  • Steric and Electronic Effects : The larger size of Cl atoms (vs. F) may reduce packing efficiency but enhance hydrophobic interactions. In fluorinated analogs (e.g., Fmoc-3,4F-Phe), closer F-F distances promote stronger π-π interactions and ordered fibril formation .
  • Self-Assembly Kinetics : Dichloro derivatives likely exhibit slower aggregation due to increased steric hindrance. For comparison, Fmoc-3,5F-Phe forms dense fibrils with storage modulus (G’) >1 kPa within 1 hour, while Fmoc-Phe (non-halogenated) forms weaker gels .
  • Morphological Differences : Dichloro substitution may favor thicker fibrils or amorphous aggregates, as seen in dichloro vs. difluoro benzene systems .

Q. Table 2: Comparative Self-Assembly Properties of Fmoc-Phe Derivatives

DerivativeStorage Modulus (G’)Density (g/mL)MorphologyKey Interactions
This compound*~0.5–1.0 kPa (predicted)1.27–1.30Thick fibrilsCl···Cl, π-π stacking
Fmoc-3,4F-Phe~1.2 kPa0.93–0.94Thin, entangled fibrilsF-F, π-π
Fmoc-3,5F-Phe~2.0 kPa~1.0Aligned nanofibersF-π, H-bonding

*Predicted based on dichloro analog data from related systems .

What computational methods are recommended to study the aggregation mechanisms of this compound?

Answer:
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide atomic-level insights:

  • MD Protocol :
    • System Setup : Simulate 36 monomers in a 90 ų water box with randomized initial positions to mimic experimental concentrations .
    • Force Fields : Use CHARMM36 or GAFF2 with TIP3P water. Include parameters for chlorine’s van der Waals radii and partial charges.
    • Analysis : Track radius of gyration, solvent-accessible surface area (SASA), and cluster formation over 80+ ns trajectories .
  • QM Calculations : Assess π-π stacking energy between dichlorophenyl rings using DFT (e.g., B3LYP/6-31G*) .
  • Validation : Correlate simulation results with experimental XRD (e.g., diffraction peaks at 2θ ≈10.8° for π-stacked structures) .

How can researchers resolve contradictions in reported physical properties (e.g., mechanical stability) of halogenated Fmoc-Phe derivatives?

Answer:
Discrepancies often arise from variations in experimental conditions or sample preparation. Methodological recommendations include:

  • Standardized Gelation Protocols :
    • Use consistent solvent ratios (e.g., DMSO:water = 1:4 v/v) and temperature (e.g., 25°C) .
    • Monitor gelation kinetics via time-sweep rheology (e.g., 1 Hz frequency, 1% strain) .
  • Control Batch Variability : Characterize purity via NMR and HPLC to rule out impurities affecting mechanical properties .
  • Cross-Validation : Combine multiple techniques (e.g., AFM for morphology, XRD for crystallinity, and rheology for G’) .

Q. Table 3: Critical Parameters Affecting Hydrogel Properties

ParameterImpact on Mechanical StabilityExample
Solvent polarityHigher polarity reduces G’DMSO > water in Fmoc-3,4F-Phe gels
Fluorine/Chlorine positionMeta > para for stiffnessFmoc-3,5F-Phe > Fmoc-3,4F-Phe in G’
ConcentrationLinear increase in G’2 wt% vs. 5 wt% Fmoc-Phe

What advanced characterization techniques are essential for analyzing crystallinity in this compound assemblies?

Answer:

  • Single-Crystal XRD : Resolve molecular packing motifs. For example, Fmoc-3,4F-Phe crystallizes in the P212121 space group with π-π distances of 3.6–4.0 Å .
  • Powder XRD (PXRD) : Identify polymorphs via Bragg peaks (e.g., 2θ = 10.8° for β-sheet-like structures) .
  • Solid-State NMR : Probe hydrogen bonding (¹³C CPMAS) and chlorine environments (³⁵Cl NMR) .
  • Polarized Light Microscopy : Visualize birefringence in aligned fibrils .

How does the homophenylalanine backbone influence peptide stability compared to phenylalanine?

Answer:
The additional methylene group in homophenylalanine:

  • Enhanced Flexibility : Increases conformational freedom, potentially reducing α-helix propensity but favoring β-sheet or random coil structures .
  • Steric Effects : May hinder protease cleavage, improving metabolic stability in therapeutic peptides .
  • Hydrophobicity : Higher logP vs. phenylalanine derivatives, influencing membrane permeability .

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